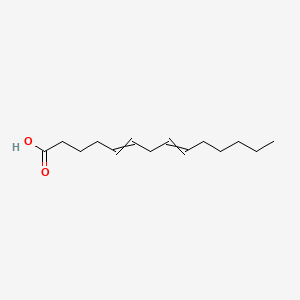
Tetradeca-5,8-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradeca-5,8-dienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H24O2 and its molecular weight is 224.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C14H24O2
- Molecular Weight : 224.34 g/mol
- Structure : The compound features two double bonds located at the 5th and 8th carbon atoms, contributing to its reactivity and biological activity.
Precursor in Lipstatin Biosynthesis
Tetradeca-5,8-dienoic acid serves as a crucial precursor in the biosynthesis of lipstatin, an irreversible inhibitor of pancreatic lipase. Research indicates that the disruption of specific genes in Streptomyces toxytricini, which produces lipstatin, leads to increased accumulation of this compound, highlighting its role in metabolic pathways related to lipid metabolism .
Antitumor Activity
Recent studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, hybrid molecules synthesized from this fatty acid demonstrated enhanced apoptosis-inducing activity in HeLa and Jurkat cells compared to traditional chemotherapeutics .
| Cell Line | IC50 Value (µM) | Compound Tested |
|---|---|---|
| HeLa | 10 | Hybrid Molecule A |
| Jurkat | 5 | Hybrid Molecule B |
| U937 | 15 | Hybrid Molecule C |
Role in Inflammation and Cancer Risk
This compound has been implicated in inflammatory pathways that may influence cancer risk. Elevated levels of certain fatty acid metabolites have been associated with increased ovarian cancer risk, suggesting that this compound may play a role in modulating inflammatory responses linked to tumorigenesis .
Dietary Fatty Acid Profile
As a polyunsaturated fatty acid, this compound contributes to the dietary intake of essential fatty acids. Its presence in various plant oils and microbial sources makes it relevant for nutritional studies aimed at understanding dietary fats' health impacts.
Metabolic Studies
Studies on the metabolism of this compound have shown its potential effects on lipid profiles and metabolic health. For instance, research indicates that supplementation with this fatty acid can influence gene expression related to lipid metabolism in liver cells .
Case Study 1: Lipstatin Production Enhancement
A study conducted on Streptomyces toxytricini focused on enhancing lipstatin production through metabolic engineering. By manipulating the biosynthetic pathways involving this compound, researchers achieved a significant increase in lipstatin yield, demonstrating the compound's importance as a precursor .
Case Study 2: Antitumor Efficacy Assessment
In vitro experiments assessing the antitumor efficacy of this compound derivatives revealed that certain modifications enhance their cytotoxicity against cancer cells. The study highlighted the potential for developing new cancer therapies based on these compounds .
Propiedades
Fórmula molecular |
C14H24O2 |
|---|---|
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
tetradeca-5,8-dienoic acid |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h6-7,9-10H,2-5,8,11-13H2,1H3,(H,15,16) |
Clave InChI |
HXHZGHRLVRFQDR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCCCC(=O)O |
Sinónimos |
5,8-tetradecadienoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















